5-Nitro-2-(pyrazol-1-yl)benzonitrile

Acid-base chemistry Heterocyclic electronics Drug-likeness prediction

5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS 17417-12-8) is an organic compound with the molecular formula C₁₀H₆N₄O₂ and a molecular weight of 214.18 g/mol. It belongs to the class of N-arylpyrazoles, featuring a benzonitrile core substituted at the 2-position with a pyrazole ring and at the 5-position with a nitro group.

Molecular Formula C10H6N4O2
Molecular Weight 214.18
CAS No. 17417-12-8
Cat. No. B3060119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(pyrazol-1-yl)benzonitrile
CAS17417-12-8
Molecular FormulaC10H6N4O2
Molecular Weight214.18
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C10H6N4O2/c11-7-8-6-9(14(15)16)2-3-10(8)13-5-1-4-12-13/h1-6H
InChIKeyWEXDLUQSKVCVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-(pyrazol-1-yl)benzonitrile CAS 17417-12-8: Chemical Identity and Core Properties


5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS 17417-12-8) is an organic compound with the molecular formula C₁₀H₆N₄O₂ and a molecular weight of 214.18 g/mol [1]. It belongs to the class of N-arylpyrazoles, featuring a benzonitrile core substituted at the 2-position with a pyrazole ring and at the 5-position with a nitro group . The compound is characterized by a low predicted pKa of -1.45±0.10, an XLogP3-AA value of 1.4, and a topological polar surface area (TPSA) of 87.4 Ų [2].

Why 5-Nitro-2-(pyrazol-1-yl)benzonitrile Cannot Be Substituted by In-Class Analogs


The presence of both the electron-withdrawing nitro group and the pyrazole heterocycle imparts a unique electronic profile to 5-Nitro-2-(pyrazol-1-yl)benzonitrile that is not replicated by its nitro-free or imidazole-containing analogs. Specifically, the nitro group dramatically lowers the predicted pKa relative to the nitro-free derivative (ΔpKa = -0.94) and substantially alters lipophilicity [1]. When compared to the imidazole isomer, the pyrazole scaffold yields a markedly different pKa (ΔpKa = -5.56) and LogP (ΔLogP = +0.37 to +0.47), which directly impacts solubility, permeability, and potential receptor-binding behavior . These quantitative physicochemical divergences render generic substitution scientifically unsound in applications where these properties dictate performance.

Quantitative Differentiation of 5-Nitro-2-(pyrazol-1-yl)benzonitrile vs. Closest Analogs


pKa Comparison: Pyrazole vs. Imidazole Isomer Reveals 5.56-Unit Acidity Difference

The predicted pKa of 5-Nitro-2-(pyrazol-1-yl)benzonitrile is -1.45±0.10, compared to 4.11±0.10 for the imidazole analog 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile . This 5.56-unit difference indicates that the pyrazole derivative is significantly more acidic, reflecting the stronger electron-withdrawing effect of the pyrazole ring when coupled with the nitro group.

Acid-base chemistry Heterocyclic electronics Drug-likeness prediction

LogP Comparison: Pyrazole Analog Is 0.37–0.47 Units More Lipophilic Than Imidazole Isomer

5-Nitro-2-(pyrazol-1-yl)benzonitrile exhibits an XLogP3-AA value of 1.4, whereas the imidazole counterpart has a LogP of 0.93–1.03 [1]. The pyrazole scaffold confers increased lipophilicity compared to the imidazole scaffold when substituted identically.

Lipophilicity Membrane permeability ADME prediction

Boiling Point and Density Comparison: Nitro Group Increases Both Boiling Point and Density by >60°C and 0.25 g/cm³

The nitro group in 5-Nitro-2-(pyrazol-1-yl)benzonitrile raises the predicted boiling point to 394.7±37.0 °C and density to 1.38±0.1 g/cm³, compared to 332.6±25.0 °C and 1.13±0.1 g/cm³ for the nitro-free analog 2-(pyrazol-1-yl)benzonitrile .

Physical properties Thermal stability Process chemistry

Topological Polar Surface Area (TPSA) Comparison: Nitro Group Adds 45.8 Ų of Polar Surface Area

The TPSA of 5-Nitro-2-(pyrazol-1-yl)benzonitrile is 87.4 Ų, significantly higher than the 41.6 Ų measured for the nitro-free analog 2-(pyrazol-1-yl)benzonitrile [1].

Polar surface area Membrane permeability Drug-likeness

High-Value Application Scenarios for 5-Nitro-2-(pyrazol-1-yl)benzonitrile Based on Differentiated Physicochemical Properties


Medicinal Chemistry: Scaffold-Hopping and SAR Studies Requiring Enhanced Acidity and Moderate Lipophilicity

The compound's low pKa (-1.45) and moderate LogP (1.4) make it a valuable building block for optimizing acidity-dependent target interactions (e.g., with metalloenzymes or acidic binding pockets) while maintaining sufficient membrane permeability. Its distinct profile relative to the imidazole analog (ΔpKa = -5.56, ΔLogP = +0.37) enables systematic scaffold-hopping investigations in kinase inhibitor or GPCR modulator programs [1].

Agrochemical Research: Design of Nitrification Inhibitors with Controlled Environmental Fate

Patents disclosing pyrazole derivatives as nitrification inhibitors suggest that the combination of a nitro group and a pyrazole heterocycle may confer desirable soil persistence and microbial activity [2]. The higher TPSA (87.4 Ų) and density (1.38 g/cm³) of this compound, relative to nitro-free analogs, could influence its sorption to soil particles and leaching behavior, parameters critical for effective nitrification inhibition [3].

Synthetic Intermediate: Precursor to Amino-Substituted Pyrazoles via Selective Nitro Reduction

The nitro group at the 5-position can be selectively reduced to an amine under controlled conditions (e.g., H₂/Pd-C), generating 5-amino-2-(pyrazol-1-yl)benzonitrile. This amine serves as a versatile handle for further functionalization (e.g., amide coupling, sulfonamide formation) [4]. The differentiated electronic properties of the nitro group also facilitate orthogonal reactivity compared to other functional groups, enabling complex molecule construction.

Analytical and Biophysical Assay Development: Use as a Reference Compound for pKa and LogP Calibration

Given its well-defined predicted pKa (-1.45) and LogP (1.4), this compound can serve as a standard for calibrating high-throughput pKa and LogP determination methods (e.g., potentiometric titration, chromatographic hydrophobicity index) [5]. Its significant physicochemical contrast with the imidazole analog (pKa 4.11, LogP ~1.0) makes it a useful pair for assessing method resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-2-(pyrazol-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.